
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine is an organic compound characterized by its unique structure, which includes ethynyl groups attached to a benzene ring and octyl chains on the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-1,4-diaminobenzene and terminal alkynes.
Reaction Conditions: The reaction is carried out under palladium-catalyzed Sonogashira coupling conditions, which include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine undergoes several types of chemical reactions:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine has several scientific research applications:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Research: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industrial Applications: Utilized in the production of advanced materials with specific electronic properties.
作用機序
The mechanism of action of 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine involves its interaction with molecular targets through its ethynyl and octyl groups. These interactions can lead to the formation of π-conjugated systems, which are crucial for its electronic properties. The compound can also participate in various chemical reactions that modify its structure and functionality.
類似化合物との比較
Similar Compounds
1,4-Diethynylbenzene: A simpler analog with only ethynyl groups attached to the benzene ring.
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine with butyl groups on the nitrogen atoms.
4,4’-Diethynyl-1,1’-biphenyl: A biphenyl derivative with ethynyl groups.
Uniqueness
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine is unique due to the presence of both ethynyl and long octyl chains, which impart distinct electronic and steric properties. This combination makes it particularly suitable for applications in organic electronics and materials science.
特性
CAS番号 |
159452-53-6 |
|---|---|
分子式 |
C42H72N2 |
分子量 |
605.0 g/mol |
IUPAC名 |
2,5-diethynyl-1-N,1-N,4-N,4-N-tetraoctylbenzene-1,4-diamine |
InChI |
InChI=1S/C42H72N2/c1-7-13-17-21-25-29-33-43(34-30-26-22-18-14-8-2)41-37-40(12-6)42(38-39(41)11-5)44(35-31-27-23-19-15-9-3)36-32-28-24-20-16-10-4/h5-6,37-38H,7-10,13-36H2,1-4H3 |
InChIキー |
VMFPKULGUBBDHI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC(=C(C=C1C#C)N(CCCCCCCC)CCCCCCCC)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



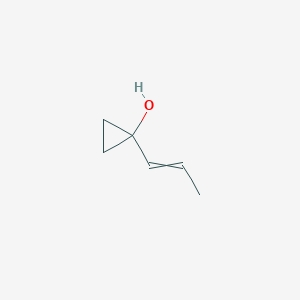
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

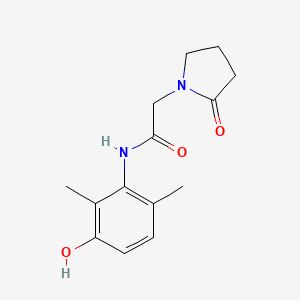

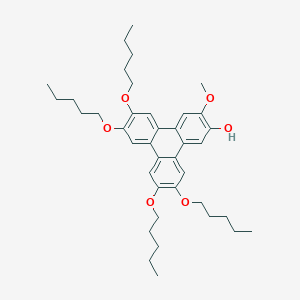
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
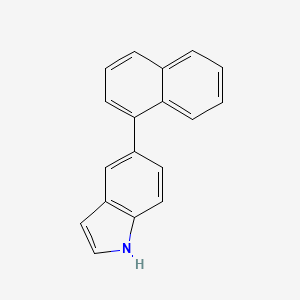
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
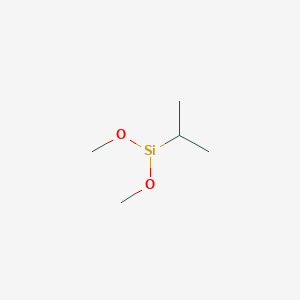
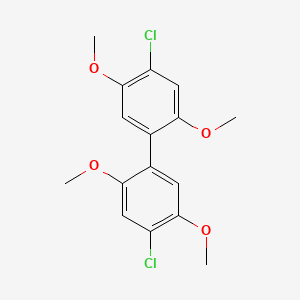
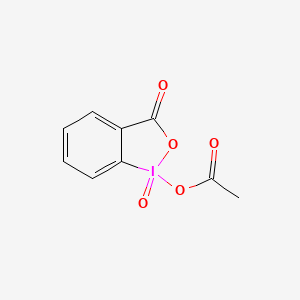
dimethyl-](/img/structure/B14278263.png)
